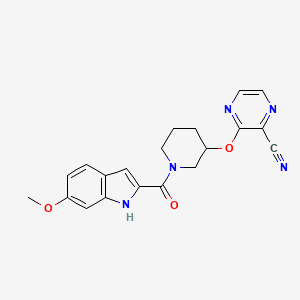

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-54781532 and has been synthesized using different methods by researchers.

Aplicaciones Científicas De Investigación

- Application : 3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile serves as an organoboron reagent in SM coupling reactions. Its stability, functional group tolerance, and environmentally benign nature make it valuable in constructing complex molecules .

- Research : Some derivatives of this compound have shown promising activity against tuberculosis. Notably, certain analogs exhibited low IC90 values, indicating potent anti-tubercular effects .

- Observation : Among the derivatives, compounds 1a and 1b demonstrated good antimicrobial potential. This suggests that the compound may have broader applications in combating microbial infections .

- Specifics : While many protocols focus on functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron group) remains an area of interest. This compound could play a role in such transformations .

- Cell Studies : Researchers have evaluated the cytotoxicity of the most active compounds on HEK-293 (human embryonic kidney) cells. This assessment helps assess safety and potential therapeutic applications .

Suzuki–Miyaura Coupling

Anti-Tubercular Agents

Antimicrobial Potential

Organic Synthesis Building Blocks

Cytotoxicity Evaluation

Propiedades

IUPAC Name |

3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-27-14-5-4-13-9-17(24-16(13)10-14)20(26)25-8-2-3-15(12-25)28-19-18(11-21)22-6-7-23-19/h4-7,9-10,15,24H,2-3,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGYWEPNGLTTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2817717.png)

![(2-Methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2817721.png)

![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)

![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2817732.png)